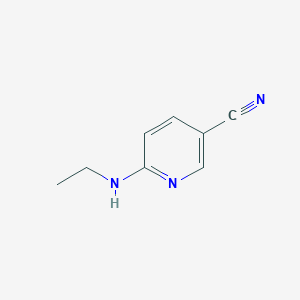

6-(Ethylamino)pyridine-3-carbonitrile

Descripción

BenchChem offers high-quality 6-(Ethylamino)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Ethylamino)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-(ethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-10-8-4-3-7(5-9)6-11-8/h3-4,6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJDUNKELBBNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286186 | |

| Record name | 6-(Ethylamino)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016813-34-5 | |

| Record name | 6-(Ethylamino)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016813-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylamino)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(ethylamino)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 6-(Ethylamino)pyridine-3-carbonitrile: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of 6-(ethylamino)pyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful execution.

Introduction

Substituted aminopyridines are privileged scaffolds in pharmaceutical chemistry, appearing in a wide array of therapeutic agents due to their ability to engage in various biological interactions. The title compound, 6-(ethylamino)pyridine-3-carbonitrile, serves as a key intermediate for more complex molecules, leveraging the reactivity of both the amino and nitrile functionalities for further elaboration. For instance, similar aminopyridine structures are investigated for their potential in treating inflammatory and autoimmune diseases.[1] The protocol herein describes a robust and reproducible method starting from the commercially available 6-chloropyridine-3-carbonitrile.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 6-position of the pyridine ring. The presence of the electron-withdrawing nitrile group at the 3-position further activates the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of the desired product.[2][3]

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 6-Chloropyridine-3-carbonitrile | 33252-28-7 | C₆H₃ClN₂ | 138.55 | Starting material. |

| Ethylamine (70 wt. % in H₂O) | 75-04-7 | C₂H₇N | 45.08 | Nucleophile and base. |

| Ethanol (anhydrous) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Used for washing during work-up. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for work-up. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Experimental Protocol

This protocol is designed for a 5-gram scale synthesis of the starting material.

Sources

Application Notes and Protocols for Cell-based Assays Using 6-(Ethylamino)pyridine-3-carbonitrile Derivatives

Introduction: Unveiling the Therapeutic Potential of 6-(Ethylamino)pyridine-3-carbonitrile Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[1] Within this broad class of compounds, 6-(ethylamino)pyridine-3-carbonitrile and its analogs have emerged as a promising series for further investigation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of these derivatives in a variety of cell-based assays to explore their therapeutic potential.

Notably, 6-(ethylamino)pyridine-3-carbonitrile has been identified as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes and diseases, including neurodegenerative disorders, diabetes, and cancer.[2][3] Dysregulation of GSK-3 activity is a hallmark of various pathologies, making it a compelling target for therapeutic intervention.[2][4] This guide will, therefore, have a significant focus on assays designed to characterize the inhibitory effects of 6-(ethylamino)pyridine-3-carbonitrile derivatives on the GSK-3 signaling pathway.

This document will provide detailed, step-by-step protocols for a suite of cell-based assays, moving from broad phenotypic screens to specific target engagement and downstream signaling analysis. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Foundational Assays for Phenotypic Screening

The initial characterization of a novel compound typically involves assessing its overall effect on cell health and proliferation. These phenotypic assays are crucial for identifying cytotoxic or cytostatic effects and for determining the appropriate concentration range for subsequent, more targeted experiments.

Cell Viability and Cytotoxicity Assays: MTT and XTT

Principle: Tetrazolium salt-based assays are a cornerstone for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Rationale: The choice between MTT and XTT often depends on the experimental setup. MTT forms an insoluble purple formazan that requires a solubilization step, while the formazan product of XTT is water-soluble, simplifying the protocol. It is advisable to perform a preliminary solubility and stability test of the 6-(ethylamino)pyridine-3-carbonitrile derivatives in the chosen cell culture medium to ensure that the compound does not precipitate or degrade during the assay.

Table 1: Comparison of MTT and XTT Assays

| Feature | MTT Assay | XTT Assay |

| Product | Insoluble purple formazan | Water-soluble orange formazan |

| Solubilization Step | Required | Not required |

| Sensitivity | Generally high | Similar to MTT, can be higher in some cases |

| Throughput | High, with an extra step | Higher, due to fewer steps |

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 6-(ethylamino)pyridine-3-carbonitrile derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Assay for Cell Viability

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling reagent.

-

XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Reading: Read the absorbance at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.

Cell Proliferation Assays: BrdU and EdU

Principle: These assays measure DNA synthesis as a direct marker of cell proliferation. BrdU (Bromodeoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) are thymidine analogs that are incorporated into newly synthesized DNA. Incorporated BrdU is detected using a specific antibody, while EdU is detected via a click chemistry reaction, which is generally faster and does not require DNA denaturation.

Experimental Rationale: Measuring proliferation provides a more specific insight into the compound's effect than viability assays alone. A compound might not be cytotoxic but could inhibit cell division. The choice between BrdU and EdU often comes down to workflow preference and the need for multiplexing with other antibody-based detection methods.

Protocol 3: BrdU Cell Proliferation Assay

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

-

BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 µM. Incubate for 2-24 hours.

-

Fixation and Denaturation: Remove the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 30 minutes. Denature the DNA by treating with 2 M HCl for 30 minutes at room temperature.

-

Immunostaining: Neutralize the acid with 0.1 M sodium borate buffer, then block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100). Incubate with an anti-BrdU antibody for 1 hour at room temperature.

-

Detection: Wash and incubate with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).

-

Quantification: For fluorescent detection, measure the signal using a fluorescence microplate reader or microscope. For colorimetric detection, add the appropriate substrate and measure the absorbance.

Part 2: Target Engagement and Mechanism of Action

Once a phenotypic effect is observed, the next critical step is to confirm that the 6-(ethylamino)pyridine-3-carbonitrile derivative directly interacts with its intended target, GSK-3, within the cellular environment.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to assess target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates direct binding.[5]

Experimental Rationale: CETSA provides direct evidence of target engagement in a physiological context, which is a crucial validation step in drug discovery. It helps to distinguish direct inhibitors from compounds that may have indirect effects on the target protein's activity.

Diagram 1: CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: CETSA for GSK-3 Target Engagement

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the 6-(ethylamino)pyridine-3-carbonitrile derivative or vehicle control for 1-2 hours.

-

Harvesting and Aliquoting: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.

-

Heating: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[6]

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble GSK-3β using Western blotting or an ELISA-based method.

-

Data Analysis: Plot the percentage of soluble GSK-3β at each temperature for both the treated and vehicle control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In-Cell Western and ELISA for Downstream Signaling

Principle: GSK-3 is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, active GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target gene expression. Additionally, GSK-3 activity is regulated by phosphorylation at Ser9 for GSK-3β and Ser21 for GSK-3α, which inhibits its activity.

Experimental Rationale: Measuring the levels of total β-catenin and phosphorylated GSK-3β (Ser9) provides a robust readout of the compound's inhibitory effect on the GSK-3 signaling pathway in cells.

Diagram 2: GSK-3 Signaling Pathway

Caption: Simplified GSK-3 signaling pathway.

Protocol 5: Western Blot for β-catenin Accumulation and Phospho-GSK-3β (Ser9)

-

Cell Lysis: Seed cells and treat with the 6-(ethylamino)pyridine-3-carbonitrile derivative for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total β-catenin, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Part 3: Advanced Assays for Comprehensive Profiling

For a more in-depth understanding of the cellular consequences of GSK-3 inhibition by 6-(ethylamino)pyridine-3-carbonitrile derivatives, assays that probe apoptosis and cell cycle progression are highly valuable.

Apoptosis Assays: Caspase Activity and TUNEL Staining

Principle: Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of a cascade of proteases called caspases. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using substrates that release a fluorescent or luminescent signal upon cleavage. The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Rationale: Determining whether the observed antiproliferative effects are due to the induction of apoptosis is a critical step in characterizing a potential anti-cancer agent.

Protocol 6: Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described previously.

-

Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Protocol 7: TUNEL Assay

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs, for 1 hour at 37°C.

-

Counterstaining and Imaging: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. For dose-response experiments, IC₅₀ values should be calculated using non-linear regression analysis.

Table 2: Example Data Summary for a 6-(Ethylamino)pyridine-3-carbonitrile Derivative

| Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Max Effect (%) |

| MTT Viability (48h) | HCT116 | 5.2 ± 0.8 | 85% inhibition |

| BrdU Proliferation (24h) | HCT116 | 2.1 ± 0.4 | 92% inhibition |

| β-catenin Accumulation (6h) | HEK293 | 1.5 ± 0.3 | 350% increase |

| Caspase-3/7 Activity (24h) | HCT116 | 8.9 ± 1.2 | 280% increase |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive cell-based characterization of 6-(ethylamino)pyridine-3-carbonitrile derivatives. By systematically progressing from broad phenotypic screens to specific target engagement and downstream signaling analysis, researchers can effectively elucidate the mechanism of action of these promising compounds. The strong evidence pointing towards GSK-3 as a primary target opens up exciting avenues for their development as therapeutics for a range of diseases. Future studies should focus on in vivo efficacy and safety profiling, as well as exploring the potential for these derivatives to overcome resistance to existing therapies.

References

- Chen, Y.-R., et al. (2021). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity.

- Bhat, R., et al. (2003). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. PubMed.

- Agashe, K., et al. (2014). Level of Phospho gsk3b in western blot?

- Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Zimmermann, K., et al. (1996). Pyrimidine derivatives and processes for the preparation thereof.

- El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

- Peat, A. J., et al. (2004). Novel GSK-3 Inhibitor with Improved Cellular Activity.

- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

- Kim, H. J., et al. (2012). Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β)

- Reid, C. B., & Collins, Q. T. (2024). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. PubChem.

- El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H ) thione Derivatives as Synthon.

- Kandeel, M. M., et al. (2021). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed.

- Cormier, K. W., & Woodgett, J. R. (2017).

- Cell Signaling Technology. (n.d.). Phospho-GSK-3 beta (Ser9) Antibody #9336.

- Barvian, M., et al. (2005). 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

- BPS Bioscience. (n.d.). GSK3α Assay Kit GSK3 79698.

- Mondaca-Jordán, D., et al. (2023).

- Thermo Fisher Scientific. (n.d.). GSK3 beta (Total) InstantOne ELISA™ Kit.

- Bio-protocol. (n.d.). 4.5. Cellular Thermal Shift Assay (CETSA).

- Gaillard, C., et al. (2021). Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of sting.

- De Simone, A., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. AIR Unimi.

- Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Glycogen Synthase Kinase 3 Beta (GSK3b) ,etc. by FLIA (Flow Luminescence Immunoassay).

- Evindar, G., et al. (2010). Compounds, compositions, methods of synthesis, and methods of treatment.

- Lee, J., et al. (2022).

- Science.gov. (n.d.).

- Licht-Murava, A., et al. (2016).

- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- Selleckchem. (n.d.). GSK-3 inhibitors: 30+Potent, Highly Selective & Cited.

- Maas, E., et al. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)

Sources

Application Notes and Protocols for the Derivatization of 6-(Ethylamino)pyridine-3-carbonitrile

Introduction: The Strategic Importance of the 6-(Ethylamino)pyridine-3-carbonitrile Scaffold

The 6-(Ethylamino)pyridine-3-carbonitrile moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile group and the electron-donating ethylamino substituent on the pyridine ring, make it a versatile building block for the synthesis of a wide array of functional molecules. Aminopyridines, in general, are crucial pharmacophores found in numerous bioactive compounds, exhibiting a broad spectrum of biological activities.[1] The derivatization of the 6-(Ethylamino)pyridine-3-carbonitrile core allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates and the modulation of photophysical characteristics in advanced materials.

This application note provides a comprehensive guide to the experimental procedures for the derivatization of 6-(Ethylamino)pyridine-3-carbonitrile, with a focus on scientifically robust and validated protocols. We will delve into the chemical logic underpinning these transformations and present detailed, step-by-step methodologies for key derivatization strategies.

Chemical Reactivity and Derivatization Strategies

The 6-(Ethylamino)pyridine-3-carbonitrile molecule offers several reactive sites for derivatization, primarily the exocyclic amino group and the pyridine ring itself. The choice of derivatization strategy is dictated by the desired final structure and the specific properties being targeted. Key derivatization approaches include:

-

N-Alkylation of the Ethylamino Group: This is a direct method to introduce further substituents on the nitrogen atom, modulating basicity and steric hindrance.

-

Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized through powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions typically require prior conversion of a C-H bond to a C-Halogen bond on the pyridine ring.

This guide will focus on a detailed protocol for the N-alkylation of the ethylamino group, a fundamental and highly versatile derivatization technique.

Experimental Protocol: N-Alkylation of 6-(Ethylamino)pyridine-3-carbonitrile

This protocol details a representative procedure for the N-alkylation of 6-(Ethylamino)pyridine-3-carbonitrile with an alkyl halide. The choice of a strong, non-nucleophilic base is critical to deprotonate the secondary amine, facilitating its reaction with the electrophilic alkylating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 6-(Ethylamino)pyridine-3-carbonitrile | ≥98% | Commercially Available | |

| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Commercially Available | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care under inert atmosphere. |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use a dry solvent to prevent quenching of the base. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up. | |

| Brine (Saturated NaCl solution) | Prepared in-house | For work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic phase. | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

-

Add anhydrous dimethylformamide (DMF, 10 mL) to the flask.

-

-

Deprotonation:

-

Cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve 6-(Ethylamino)pyridine-3-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of 6-(Ethylamino)pyridine-3-carbonitrile to the stirred suspension of sodium hydride at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

-

Alkylation:

-

Dissolve the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) in a small amount of anhydrous DMF.

-

Add the alkyl halide solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

-

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine, driving the reaction forward. Weaker bases like potassium carbonate may also be used, but may require higher temperatures and longer reaction times.[2]

-

Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it effectively dissolves the reactants and the resulting anion, while not interfering with the reaction.

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial as sodium hydride reacts violently with water and the anionic intermediate is sensitive to oxygen.

-

Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic reaction and minimize side products.

Visualization of the Experimental Workflow

Caption: Workflow for the N-alkylation of 6-(Ethylamino)pyridine-3-carbonitrile.

Alternative Derivatization Strategies: A Comparative Overview

While N-alkylation is a straightforward approach, palladium-catalyzed cross-coupling reactions offer powerful alternatives for introducing aryl, heteroaryl, or other complex fragments. To employ these methods, the 6-(Ethylamino)pyridine-3-carbonitrile scaffold would first need to be halogenated, typically at the 5-position, to provide a suitable handle for cross-coupling.

| Derivatization Strategy | Key Reagents & Catalysts | Bond Formed | Advantages | Considerations |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | Wide functional group tolerance, commercially available reagents.[3][4] | Requires a halogenated pyridine precursor. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | C-N | Broad scope of amines can be used.[5] | Requires a halogenated pyridine precursor; catalyst and ligand choice is crucial.[6] |

Trustworthiness and Validation of Results

To ensure the successful synthesis and purity of the derivatized product, a comprehensive analytical characterization is essential.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and determine the appropriate solvent system for column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group in the ¹H NMR spectrum are key indicators of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The derivatization of 6-(Ethylamino)pyridine-3-carbonitrile is a critical step in the development of novel compounds for a range of applications. The N-alkylation protocol detailed herein provides a reliable and versatile method for modifying this important scaffold. For more complex structural modifications, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions offer powerful synthetic tools. The choice of the appropriate derivatization strategy should be guided by the target molecule's structure and the desired physicochemical properties. Rigorous analytical validation is paramount to ensure the integrity of the synthesized derivatives.

References

-

Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals, 15(6), 670. [Link]

- Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.

- Kappe, C. O. (2000). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 65(4), 1118–1124.

-

Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

- Lee, J. Y., & Kim, J. N. (2006). Process for preparing 2-aminopyridine derivatives.

- Chao, C. H., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

- Kumar, A., & Kumar, R. (2016). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 6(78), 74363–74369.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]

- Sharma, S., & Kumar, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(11), 100-106.

- Le, T. N., & Schug, K. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699.

- Kiss, R., & Kudar, V. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2329.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wwjmrd.com [wwjmrd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 6-(Ethylamino)pyridine-3-carbonitrile

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(ethylamino)pyridine-3-carbonitrile. The content is structured to address specific experimental challenges, explaining the underlying chemical principles and offering practical solutions to mitigate the formation of common side reaction products.

I. Overview of the Primary Synthesis Route

The most common laboratory and industrial synthesis of 6-(ethylamino)pyridine-3-carbonitrile involves the nucleophilic aromatic substitution (SNAr) of 6-chloropyridine-3-carbonitrile with ethylamine.[1] This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity.

II. Visualizing the Reaction Pathways

Understanding the intended reaction alongside potential side reactions is crucial for effective troubleshooting. The following diagrams illustrate the primary synthetic route and the formation of key impurities.

Caption: Main and side reaction pathways in the synthesis of 6-(ethylamino)pyridine-3-carbonitrile.

III. Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the synthesis and purification of 6-(ethylamino)pyridine-3-carbonitrile.

FAQ 1: Low Yield of the Desired Product

Question: My reaction is showing a low yield of 6-(ethylamino)pyridine-3-carbonitrile. What are the likely causes?

Answer: Low yields can often be attributed to several factors:

-

Incomplete Reaction: The nucleophilic aromatic substitution may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.

-

Suboptimal Temperature: The reaction is sensitive to temperature. Too low a temperature will result in a sluggish reaction, while excessive heat can promote the formation of degradation products. Experiment with a temperature range to find the optimal conditions for your specific solvent and base combination.

-

Incorrect Stoichiometry: An improper molar ratio of reactants is a common pitfall. While a 1:1 ratio is theoretically sufficient, using a slight excess of ethylamine can help drive the reaction to completion. However, a large excess may lead to purification challenges.

-

Base Selection: The choice and amount of base are critical. A weak base may not effectively scavenge the generated HCl, leading to the protonation of ethylamine and a decrease in its nucleophilicity. Common bases include triethylamine or potassium carbonate.

FAQ 2: Unexpected Peaks in Analytical Data

Question: I've isolated my product, but my NMR/LC-MS analysis shows unexpected peaks. What are these impurities?

Answer: The presence of unexpected peaks often points to the formation of specific side products. The following table summarizes the most common impurities, their likely origin, and key identifying features.

| Potential Impurity | Chemical Structure | Likely Cause | Analytical Signature (Expected) |

| Over-alkylation Product | 6-(N,N-Diethylamino)pyridine-3-carbonitrile | The desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of 6-chloropyridine-3-carbonitrile. | MS: Higher molecular weight peak.NMR: Absence of the N-H proton signal; additional signals corresponding to the second ethyl group. |

| Hydrolysis Product | 6-Hydroxypyridine-3-carbonitrile | Presence of water in the reaction mixture, especially under basic conditions. | MS: Lower molecular weight peak.NMR: Presence of a broad O-H proton signal; significant shifts in the aromatic proton signals. |

| Dimeric Impurities | Various structures | Can be formed through oxidative or photochemical pathways, especially if the reaction mixture is exposed to air or light for extended periods.[2][3] | MS: Peak at approximately double the molecular weight of the product.NMR: Complex aromatic region with overlapping signals. |

| Unreacted Starting Material | 6-Chloropyridine-3-carbonitrile | Incomplete reaction. | MS & NMR: Signals corresponding to the known spectra of the starting material. |

FAQ 3: Mitigating Side Product Formation

Question: How can I modify my experimental protocol to minimize the formation of these side products?

Answer: Proactive measures during the experimental setup can significantly improve the purity of your crude product.

-

To Prevent Over-alkylation:

-

Control Stoichiometry: Use a minimal excess of 6-chloropyridine-3-carbonitrile. A slight excess of ethylamine is generally preferred.

-

Temperature Control: Lowering the reaction temperature can reduce the rate of the second substitution reaction, which typically has a higher activation energy.

-

Slow Addition: Add the 6-chloropyridine-3-carbonitrile solution slowly to the ethylamine solution to maintain a low concentration of the electrophile, disfavoring the reaction with the less nucleophilic product.

-

-

To Prevent Hydrolysis:

-

Anhydrous Conditions: Use dry solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Non-Aqueous Base: Employ a non-aqueous base like triethylamine instead of aqueous bases such as sodium hydroxide or potassium carbonate solutions.

-

-

To Prevent Dimerization:

-

Inert Atmosphere: Running the reaction under nitrogen or argon can minimize oxidative dimerization.

-

Protection from Light: Protect the reaction vessel from light, especially if the reaction is run for an extended period, to prevent photochemical side reactions.[3]

-

Step-by-Step Protocol for Minimizing Side Reactions

-

Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen. Use anhydrous solvents.

-

Reagent Setup: In a flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine and a non-aqueous base (e.g., triethylamine) in an anhydrous solvent (e.g., acetonitrile or THF).

-

Slow Addition: Dissolve 6-chloropyridine-3-carbonitrile in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred ethylamine solution at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, perform a standard aqueous work-up.

-

Purification: Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective in separating the desired product from less polar starting material and more polar side products. Recrystallization can also be an effective final purification step.

IV. References

-

PubChem. (n.d.). 6-(Ethylamino)pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

-

Taylor, E. C., & Kan, R. O. (1962). Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones. Journal of the American Chemical Society, 84(19), 3787–3791.

-

Dotsenko, V. V., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 5(4), 1863–1873.

-

Wikipedia contributors. (n.d.). 2-Chlornicotinsäure. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Pyridine Carbonitriles

Welcome to the technical support center for the purification of polar pyridine carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of compounds. The inherent basicity of the pyridine ring, combined with the polarity imparted by the nitrile group and other substituents, creates a complex purification landscape.

This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and comparative data to empower you to develop robust and efficient purification strategies.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the purification of polar pyridine carbonitriles, focusing on the underlying chemical principles and providing actionable solutions.

Q1: Why does my basic pyridine carbonitrile show severe peak tailing on a standard C18 or silica column?

Answer:

This is the most frequent issue and stems from strong, undesirable secondary interactions between the basic pyridine nitrogen and acidic silanol groups present on the surface of silica-based stationary phases (both normal and reversed-phase).[1][2]

-

Causality: The lone pair of electrons on the pyridine nitrogen acts as a strong hydrogen bond acceptor and can interact with surface silanols (Si-OH). In reversed-phase chromatography, residual, un-endcapped silanols are acidic and can protonate the basic pyridine, leading to a strong ionic interaction that disrupts the normal hydrophobic retention mechanism.[1][3] This results in a mixed-mode retention mechanism, causing the characteristic "tailing" or asymmetrical peak shape.[1]

-

Troubleshooting & Solutions:

-

Mobile Phase Modifiers (Reversed-Phase): The most effective solution is to add a modifier to the mobile phase to control these secondary interactions.[4]

-

Acidic Modifiers (Formic Acid, Acetic Acid, TFA): Adding a small amount (0.05-0.1%) of a volatile acid serves two purposes: it protonates the pyridine carbonitrile to ensure a single ionic species in solution, and it suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing the strong ionic interaction.[5][6][7] Trifluoroacetic acid (TFA) is a strong ion-pairing agent and can be very effective but may be difficult to remove from the final product and can suppress ionization in mass spectrometry. Formic acid is often a preferred, MS-friendly alternative.

-

Basic Modifiers (Ammonia, Triethylamine): In normal-phase chromatography on silica gel, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can saturate the acidic silanol sites, preventing your basic compound from binding irreversibly and reducing streaking.[5][8]

-

-

Use Modern, High-Purity Columns: Modern HPLC columns are often made with high-purity silica with fewer metal contaminants and have more effective end-capping, which significantly reduces the number of accessible acidic silanol sites.[2][5]

-

Alternative Stationary Phases: Consider phases less prone to these interactions, such as polymer-based columns or those with polar-embedded groups that shield the residual silanols.[2][9]

-

Q2: My compound has very poor retention on a C18 column and elutes near the void volume. What are my options?

Answer:

This is a classic problem for highly polar molecules that have insufficient hydrophobic character to interact with the C18 stationary phase.

-

Causality: Reversed-phase chromatography relies on hydrophobic interactions. If your pyridine carbonitrile is small and decorated with other polar functional groups (e.g., hydroxyls, amides), it will have a strong affinity for the polar mobile phase (water/acetonitrile/methanol) and very little for the nonpolar stationary phase, resulting in little to no retention.[10]

-

Troubleshooting & Solutions:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution for highly polar compounds.[10][11][12] HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][13] Water acts as the strong, eluting solvent. The mechanism involves partitioning the polar analyte into a water-enriched layer on the surface of the stationary phase.[13]

-

Use 100% Aqueous Mobile Phase (with appropriate column): Some specialized reversed-phase columns (e.g., AQ-type, polar-endcapped) are designed to be stable in 100% aqueous mobile phases without the "phase collapse" that traditional C18 columns experience. This can provide enough retention for moderately polar compounds.

-

Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase forms a neutral, more hydrophobic complex with your protonated pyridine, increasing its retention on a C18 column. However, these reagents are notoriously difficult to remove from the column and can cause significant ion suppression in MS detection.

-

Q3: I suspect my compound is degrading or I'm losing yield on my column. What could be the cause?

Answer:

Beyond simple co-elution, yield loss during purification can often be attributed to metal chelation.

-

Causality: The pyridine nitrogen and the nitrile group can act in concert as a bidentate ligand, chelating active metal sites.[14][15] These metals can be present as impurities in the silica support of your chromatography column or leach from stainless steel components of the chromatograph (frits, tubing) under certain pH conditions.[5] This chelation can lead to irreversible binding to the column, peak broadening, or even metal-catalyzed degradation of your compound.[15][16]

-

Troubleshooting & Solutions:

-

Use High-Purity Columns: As mentioned, modern columns made with high-purity silica contain lower levels of metal impurities.[5]

-

Pre-treat with a Chelating Agent: In difficult cases, a "sacrificial" chelating agent like EDTA can be added to the sample or mobile phase to bind up stray metal ions. This is more common in process chemistry than analytical HPLC and requires careful method development.

-

Use a PEEK or Bio-Inert System: If metal leaching from the HPLC system is suspected, using a system with PEEK (polyether ether ketone) flow paths instead of stainless steel can eliminate this source of contamination.

-

Q4: What are the best strategies for crystallizing a highly polar pyridine carbonitrile?

Answer:

Crystallization of polar compounds can be challenging due to their high solubility in common polar solvents and poor solubility in nonpolar "anti-solvents."[17]

-

Causality: Successful crystallization requires finding a solvent system where the compound is soluble when hot but supersaturated and insoluble when cool.[18] Highly polar molecules often remain soluble even at low temperatures in solvents like methanol or water, and "oiling out" instead of crystallizing when a nonpolar anti-solvent is added.

-

Troubleshooting & Solutions:

-

Solvent System Screening: The key is finding a solvent or binary solvent mixture with the right balance.[19] Good starting points include:

-

Alcohols (Isopropanol, Ethanol)

-

Acetonitrile

-

Esters (Ethyl Acetate, Isopropyl Acetate)

-

Ketones (Acetone)

-

Often used in combination with an anti-solvent like Heptane, Toluene, or MTBE.

-

-

Salt Formation: One of the most powerful techniques is to form a salt.[20] Reacting the basic pyridine with a suitable acid (e.g., HCl, H₂SO₄, tartaric acid, methanesulfonic acid) creates an ionic salt. Salts often have very different solubility profiles and form more ordered crystal lattices than the neutral parent compound, dramatically improving the chances of crystallization.[20]

-

Induce Crystallization: If a supersaturated solution fails to produce crystals, nucleation can be induced by scratching the inside of the flask with a glass rod, adding a "seed" crystal of the pure compound, or using ultrasound.[18]

-

Advanced Techniques: For very difficult cases, methods like vapor diffusion (diffusing an anti-solvent vapor into a solution of the compound) or microbatch under-oil crystallization can be effective.[21]

-

Part 2: Data & Protocols

Comparative Analysis of Purification Techniques

The choice of chromatographic technique is critical for success. The following table summarizes the pros and cons of the most common methods for polar pyridine carbonitriles.

| Technique | Stationary Phase | Mobile Phase | Pros | Cons | Best For... |

| Reversed-Phase (RPC) | C18, C8, Phenyl | High Aqueous (e.g., H₂O/ACN) | Versatile, reproducible, MS-friendly mobile phases. | Poor retention for very polar compounds; peak tailing with basic compounds without modifiers.[10] | Compounds with moderate polarity and some hydrophobic character. |

| Normal-Phase (NPC) | Silica, Alumina | Non-polar (e.g., Hexane/EtOAc) | Good for separating isomers; can handle non-polar impurities well. | Strong retention/streaking of polar basic compounds; less MS-compatible solvents.[10] | Less polar pyridine carbonitriles or when orthogonal selectivity is needed. |

| HILIC | Bare Silica, Amide, Diol | High Organic (e.g., ACN/H₂O) | Excellent retention and separation of highly polar and basic compounds.[10][11] | Can have longer equilibration times; retention can be sensitive to water content. | Highly polar compounds that are unretained by reversed-phase.[12] |

Protocol 1: Step-by-Step Acid/Base Extraction for Preliminary Purification

This protocol is designed to remove non-basic organic impurities or acidic impurities from your crude product before chromatography.

Objective: To isolate the basic pyridine carbonitrile from neutral or acidic byproducts.

Materials:

-

Crude reaction mixture

-

Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Aqueous acid (e.g., 1M HCl)

-

Aqueous base (e.g., 1M NaOH or saturated NaHCO₃)

-

Saturated NaCl solution (Brine)

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Dissolution: Dissolve the crude material in an appropriate organic solvent in which your compound and impurities are soluble.

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl. The basic pyridine carbonitrile will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

-

Self-Validation: Check the pH of the aqueous layer to ensure it is acidic.

-

-

Separation: Separate the two layers. Keep the aqueous layer which now contains your protonated compound. Discard the organic layer (or save for analysis if needed).

-

Basification: Return the aqueous layer to the separatory funnel. Slowly add 1M NaOH or saturated NaHCO₃ with careful venting until the solution is basic (pH > 8). This deprotonates your compound, making it soluble in organic solvents again.

-

Self-Validation: Test the pH with litmus paper or a pH meter.

-

-

Back-Extraction: Extract the now-basic aqueous solution with fresh organic solvent (2-3 times). Your neutral pyridine carbonitrile will move back into the organic layer.

-

Washing & Drying: Combine the organic extracts and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Part 3: Visualized Workflows

Diagrams help clarify decision-making processes and underlying mechanisms.

Purification Strategy Selection

This flowchart guides the user through selecting an appropriate purification strategy based on the compound's properties.

Caption: Decision workflow for purification strategy.

Mechanism of Peak Tailing Mitigation

This diagram illustrates how mobile phase modifiers prevent peak tailing in reversed-phase chromatography.

Caption: Mitigation of peak tailing by mobile phase modifiers.

References

- EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents.

-

Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

-

Guide for crystallization. Available at: [Link]

- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.

-

Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]

-

Dwight R. Stoll. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

-

SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

-

Michael W. Dong. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

-

Chelating Extractants for Metals - MDPI. Available at: [Link]

-

Büchi Labortechnik AG. Why HILIC is what your polar compounds need for purification. Available at: [Link]

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

-

Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. Available at: [Link]

-

METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. Available at: [Link]

-

Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Available at: [Link]

- US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google Patents.

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

-

Crystallization. Available at: [Link]

-

-

Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

-

Methods for installing a nitrile group on a pyridine ring. - ResearchGate. Available at: [Link]

-

Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents.

-

Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link]

-

Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

-

Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

-

Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines - PMC - NIH. Available at: [Link]

-

Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. Available at: [Link]

-

Special Issue on “Extraction and Purification of Bioactive Compounds” - MDPI. Available at: [Link]

-

Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. Available at: [Link]

-

Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Available at: [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chromtech.com [chromtech.com]

- 3. waters.com [waters.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. agilent.com [agilent.com]

- 7. biotage.com [biotage.com]

- 8. reddit.com [reddit.com]

- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. agilent.com [agilent.com]

- 13. welch-us.com [welch-us.com]

- 14. EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. doras.dcu.ie [doras.dcu.ie]

- 17. science.uct.ac.za [science.uct.ac.za]

- 18. community.wvu.edu [community.wvu.edu]

- 19. iscientific.org [iscientific.org]

- 20. unifr.ch [unifr.ch]

- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

A Comparative Framework for Evaluating 6-(Ethylamino)pyridine-3-carbonitrile as a Potential Kinase Inhibitor

This guide provides a comprehensive framework for the characterization of novel small molecules as potential kinase inhibitors, using 6-(Ethylamino)pyridine-3-carbonitrile as a hypothetical lead compound. While direct experimental data on the kinase inhibitory activity of 6-(Ethylamino)pyridine-3-carbonitrile is not extensively published, its pyridine-3-carbonitrile scaffold is a known pharmacophore in several established kinase inhibitors. This document will therefore serve as a comparative analysis, outlining the essential experimental path to profile such a compound against well-characterized inhibitors targeting distinct kinase families. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and signal transduction.

Introduction: The Rationale for Investigation

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyridine-3-carbonitrile chemical moiety is present in several potent kinase inhibitors, suggesting that novel derivatives of this scaffold, such as 6-(Ethylamino)pyridine-3-carbonitrile, warrant investigation.

This guide will compare 6-(Ethylamino)pyridine-3-carbonitrile to three archetypal kinase inhibitors:

-

Imatinib: A first-generation tyrosine kinase inhibitor targeting BCR-ABL, c-KIT, and PDGF-R.

-

Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

-

Ruxolitinib: An inhibitor of Janus kinases (JAK1 and JAK2).

By establishing a clear, experimentally-driven comparative workflow, we can systematically evaluate the potential of new chemical entities in the crowded and competitive landscape of kinase inhibitor discovery.

Comparative Analysis of Kinase Inhibitors

A primary step in characterizing a novel compound is to compare its physicochemical and known biological properties with established drugs. The following table summarizes key features of our hypothetical compound and the selected comparators.

| Feature | 6-(Ethylamino)pyridine-3-carbonitrile (Hypothetical) | Imatinib | Gefitinib | Ruxolitinib |

| Chemical Structure | CCNC1=NC=C(C=C1)C#N | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |

| Primary Kinase Target(s) | To be determined | BCR-ABL, c-KIT, PDGFR | EGFR | JAK1, JAK2 |

| Mechanism of Action | To be determined | ATP-competitive inhibitor of the ABL kinase domain, preventing phosphorylation of substrates and blocking downstream signaling.[1] | Selective inhibitor of the EGFR tyrosine kinase domain's ATP-binding site, blocking the Ras signal transduction pathway.[2][3] | Competitively inhibits the ATP-binding site of JAK1 and JAK2, disrupting cytokine and growth factor signaling.[4] |

| Primary Indication(s) | To be determined | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[5] | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[2] | Myelofibrosis, Polycythemia Vera[4] |

| Reported IC50 Values | To be determined | ABL: ~25 nM[1] | EGFR: 4.4 - 25.5 µM in resistant cell lines, lower in sensitive lines[6] | JAK1: 3.3 nM, JAK2: 2.8 nM[7] |

Experimental Workflow for Kinase Inhibitor Profiling

The characterization of a potential kinase inhibitor follows a logical progression from initial biochemical assays to more complex cell-based and in vivo models. This workflow is designed to be self-validating, with each step providing crucial information to guide the next.

Caption: A generalized workflow for the discovery and development of a novel kinase inhibitor.

Step 1: Biochemical Assays for Kinase Inhibition

The initial evaluation of a compound's inhibitory potential is performed using purified recombinant kinases and substrates. These assays are crucial for determining direct enzyme inhibition and for understanding the compound's potency and selectivity.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8] The luminescence signal is proportional to the ADP concentration.

Materials:

-

Kinase of interest (e.g., recombinant ABL, EGFR, JAK1)

-

Substrate specific to the kinase

-

ATP

-

6-(Ethylamino)pyridine-3-carbonitrile and control inhibitors (Imatinib, Gefitinib, Ruxolitinib)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer containing the kinase, its substrate, and ATP at a concentration near the Km for the specific kinase.

-

Add varying concentrations of the test compound (e.g., 6-(Ethylamino)pyridine-3-carbonitrile) or control inhibitors to the wells of the assay plate.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

-

Incubate for 40 minutes at room temperature.[10]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.[8]

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Causality of Experimental Choices:

-

ATP Concentration: Using an ATP concentration near the Km value allows for sensitive detection of ATP-competitive inhibitors.

-

Controls: Including a known inhibitor for each kinase validates the assay's performance and provides a benchmark for the potency of the test compound. A no-enzyme control is essential to determine the background signal.

Step 2: Cell-Based Assays for Target Engagement and Cellular Effects

Following successful biochemical validation, it is critical to assess the compound's activity in a more physiologically relevant context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target kinase, and elicit a biological response.

Protocol: Western Blot for Target Phosphorylation

This method is used to measure the phosphorylation state of the target kinase or its downstream substrates within a cell, providing direct evidence of target engagement by the inhibitor.

Materials:

-

Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL, A549 for EGFR, HEL for JAK1/2)

-

Cell culture medium and supplements

-

6-(Ethylamino)pyridine-3-carbonitrile and control inhibitors

-

Lysis buffer

-

Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or control inhibitors for a specified duration (e.g., 2 hours).

-

-

Protein Extraction:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-CRKL for BCR-ABL, phospho-EGFR for EGFR, phospho-STAT3 for JAK/STAT).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

-

Self-Validating System:

The inclusion of both total and phospho-specific antibodies for the target and downstream proteins validates that any observed decrease in phosphorylation is due to the inhibitor's action and not a general decrease in protein expression.

Signaling Pathway Analysis

Understanding the signaling context of the target kinase is crucial for interpreting experimental results and predicting the broader biological consequences of its inhibition.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[11][12]

Caption: The JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.

As illustrated, the binding of a cytokine to its receptor leads to the activation of associated JAKs.[13] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[11] The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of gene expression.[12] Ruxolitinib inhibits the catalytic activity of JAKs, thereby preventing the phosphorylation of STATs and blocking downstream signaling.[14]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the initial characterization of a novel compound, 6-(Ethylamino)pyridine-3-carbonitrile, as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays and comparing its hypothetical performance against well-established drugs like Imatinib, Gefitinib, and Ruxolitinib, researchers can efficiently determine its potency, selectivity, and cellular efficacy.

The pyridine-3-carbonitrile scaffold holds promise as a privileged structure in kinase inhibitor design.[15][16] Should 6-(Ethylamino)pyridine-3-carbonitrile demonstrate significant and selective inhibitory activity in the described assays, further investigation into its structure-activity relationship (SAR), off-target effects, and in vivo efficacy would be warranted. This structured approach ensures that promising lead compounds are rapidly identified and advanced, while those with unfavorable properties are efficiently deprioritized, ultimately accelerating the drug discovery process.

References

- Mok, T. S., et al. (2009).

- US Patent US5521184A. (1996).

- WO Patent WO2012170976A2. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- EA Patent EA037103B1. (2020). Pyridine derivatives having selective inhibitory activity on ret kinase.

- Al-Ali, H. K., & Vannucchi, A. M. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Pharmacotherapy, 12(13), 2087-2097.

- le Coutre, P., & Jabbour, E. (2010). Imatinib in Chronic Myeloid Leukemia: an Overview. HemaSphere, 4(4), e444.

- Verstovsek, S., et al. (2010). Ruxolitinib (INCB018424), a selective JAK1/2 inhibitor, significantly reduces splenomegaly and symptoms in patients with myelofibrosis. Journal of Clinical Oncology, 28(15_suppl), 6500-6500.

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

- An, G., et al. (2024). The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells.

- Li, H., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(22), 15967.

- Ghasemi, S., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(4), 281.

-

ResearchGate. (n.d.). Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR). [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

MDPI. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

- Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021). Journal of Heterocyclic Chemistry, 58(1), 223-234.

-

ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. [Link]

- Gambacorti-Passerini, C., et al. (2018). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Oncology, 8, 234.

-

MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

PMC. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]

-